molecular formula C12H14O2 B1323729 2-(3-Methyl-3-butenyl)benzoic acid CAS No. 732249-06-8

2-(3-Methyl-3-butenyl)benzoic acid

Cat. No. B1323729
M. Wt: 190.24 g/mol
InChI Key: ADJFZQOJOUUEIW-UHFFFAOYSA-N
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Description

2-(3-Methyl-3-butenyl)benzoic acid is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 . The compound is a white solid .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “2-(3-Methyl-3-butenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-06-8 and Molecular Weight: 190.24 . It is used in the field of organic chemistry for various purposes .
  • Scientific Field: Biochemistry

    • Application : Compounds similar to “2-(3-Methyl-3-butenyl)benzoic acid”, such as benzamide compounds, have been synthesized for their potential antioxidant and antibacterial activities .
    • Methods of Application : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Scientific Field: Pharmacology
    • Application : A compound similar to “2-(3-Methyl-3-butenyl)benzoic acid”, named “3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid”, has been identified as an anti-inflammatory compound from Myrsine seguinii .
    • Methods of Application : The compound was isolated from the methanol extract of Myrsine seguinii. It was found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation on mouse ears .
    • Results or Outcomes : The compound strongly suppressed TPA-induced inflammation on mouse ears at a dose of 500 μg, with an inhibitory effect of 65% .
  • Scientific Field: Material Science

    • Application : “2-(3-Methyl-3-butenyl)benzoic acid” could potentially be used in the synthesis of new materials. Given its unique structure, it could be used as a building block in the synthesis of polymers or other complex materials .
    • Methods of Application : The specific methods of application would depend on the particular material being synthesized. This could involve reactions under specific conditions to form the desired material .
    • Results or Outcomes : The results or outcomes would depend on the specific application. For example, the material could have unique properties such as high strength, flexibility, or resistance to heat or chemicals .
  • Scientific Field: Medicinal Chemistry

    • Application : Compounds similar to “2-(3-Methyl-3-butenyl)benzoic acid”, such as “3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid”, have been identified as anti-inflammatory compounds from Myrsine seguinii .
    • Methods of Application : The compound was isolated from the methanol extract of Myrsine seguinii. It was found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation on mouse ears .
    • Results or Outcomes : The compound strongly suppressed TPA-induced inflammation on mouse ears at a dose of 500 μg (inhibitory effect (IE): 65%) .

properties

IUPAC Name

2-(3-methylbut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJFZQOJOUUEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641259
Record name 2-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-3-butenyl)benzoic acid

CAS RN

732249-06-8
Record name 2-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK Mishra, NP Mishra, S Kambourakis… - Plant Science, 1996 - Elsevier
Strong illumination of the Photosystem II (PS II) core complex, under aerobic conditions, resulted in rapid inactivation of electron transport activity and pigment photobleaching, which …
Number of citations: 9 www.sciencedirect.com

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